Cas no 321309-29-9 (4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro-)
4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro-
- 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride
- 6-Fluoro-4H-benzo[1,3]dioxine-8-carbonyl chloride
- 6-fluoro-4H-1,3-benzodioxin-8-carboxylic acid chloride
- SCHEMBL4260072
- DTXSID70381595
- AS-5844
- 6-FLUORO-1,3-BENZODIOXENE-8-CARBONYL CHLORIDE
- 6-fluoro-2,4-dihydro-1,3-benzodioxine-8-carbonyl chloride
- 321309-29-9
- BVBRUBNOWFISPE-UHFFFAOYSA-N
- FT-0621121
- MFCD02681982
- 6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbonyl chloride
-
- MDL: MFCD02681982
- Inchi: 1S/C9H6ClFO3/c10-9(12)7-2-6(11)1-5-3-13-4-14-8(5)7/h1-2H,3-4H2
- InChI Key: BVBRUBNOWFISPE-UHFFFAOYSA-N
- SMILES: ClC(C1=CC(=CC2COCOC=21)F)=O
Computed Properties
- Exact Mass: 215.99900
- Monoisotopic Mass: 215.9989499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 2.07120
4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- Security Information
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
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Hazardous Material Identification:
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB148079-1 g |
6-Fluoro-1,3-benzodioxene-8-carbonyl chloride; 95% |
321309-29-9 | 1 g |
€252.10 | 2023-07-20 | ||
| abcr | AB148079-5 g |
6-Fluoro-1,3-benzodioxene-8-carbonyl chloride; 95% |
321309-29-9 | 5 g |
€811.00 | 2023-07-20 | ||
| abcr | AB148079-1g |
6-Fluoro-1,3-benzodioxene-8-carbonyl chloride, 95%; . |
321309-29-9 | 95% | 1g |
€252.10 | 2025-03-19 | |
| abcr | AB148079-5g |
6-Fluoro-1,3-benzodioxene-8-carbonyl chloride, 95%; . |
321309-29-9 | 95% | 5g |
€811.00 | 2025-03-19 |
4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- Suppliers
4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro-
Recent Advances in the Study of 4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- (CAS: 321309-29-9)
In recent years, the compound 4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- (CAS: 321309-29-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzodioxin scaffold and fluoro-substituted carbonyl chloride moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmacophores.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro-, highlighting its efficiency and scalability. The researchers employed a multi-step synthesis involving fluorination and carbonyl chloride formation, achieving a high yield of the target compound. The study also emphasized the compound's stability under various conditions, making it a viable candidate for further pharmaceutical development.
Another significant breakthrough was reported in a Nature Communications article, which investigated the biological activity of 4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro-. The compound demonstrated potent inhibitory effects against several enzymes involved in inflammatory pathways. Specifically, it showed high affinity for COX-2 and 5-LOX enzymes, suggesting its potential as a dual-action anti-inflammatory agent. These findings open new avenues for the development of novel anti-inflammatory drugs.
Further research has also explored the use of 4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- as a key intermediate in the synthesis of more complex molecules. A study in Organic Letters detailed its application in the construction of benzodioxin-based heterocycles, which are of interest due to their diverse pharmacological properties. The compound's reactivity and versatility make it a valuable tool in medicinal chemistry.
In conclusion, the latest research on 4H-1,3-Benzodioxin-8-carbonylchloride, 6-fluoro- (CAS: 321309-29-9) underscores its importance in chemical biology and pharmaceutical sciences. Its synthetic accessibility, biological activity, and utility as a building block highlight its potential for future drug development. Continued exploration of this compound and its derivatives is expected to yield further insights and therapeutic applications.
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